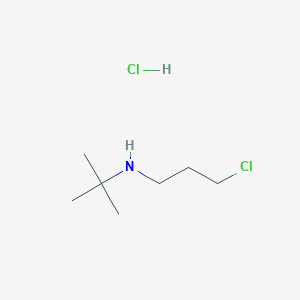
N-(tert-butyl)-3-chloropropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-3-chloropropan-1-amine hydrochloride: is an organic compound that features a tert-butyl group, a chloropropane moiety, and an amine group. This compound is typically used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-3-chloropropan-1-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 3-chloropropan-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a temperature range of 0-25°C and a reaction time of several hours. The product is then purified through crystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.
化学反应分析
Types of Reactions: N-(tert-butyl)-3-chloropropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, typically under aqueous conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted amines and alcohols.
Oxidation Reactions: Products include nitroso and nitro derivatives.
Reduction Reactions: Products include secondary and tertiary amines.
科学研究应用
Chemistry: N-(tert-butyl)-3-chloropropan-1-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of alkylamines on cellular processes. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
作用机制
The mechanism by which N-(tert-butyl)-3-chloropropan-1-amine hydrochloride exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chloropropane moiety can undergo substitution reactions, leading to the formation of new compounds with distinct biological activities.
相似化合物的比较
- N-(tert-butyl)-3-chloropropan-1-amine
- N-(tert-butyl)-2-chloropropan-1-amine
- N-(tert-butyl)-4-chlorobutan-1-amine
Comparison: N-(tert-butyl)-3-chloropropan-1-amine hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility in water and other polar solvents. This property makes it more versatile in various applications compared to its non-hydrochloride counterparts. Additionally, the specific positioning of the chlorine atom on the propan-1-amine chain influences its reactivity and the types of reactions it can undergo.
属性
CAS 编号 |
189336-58-1 |
|---|---|
分子式 |
C7H17Cl2N |
分子量 |
186.12 g/mol |
IUPAC 名称 |
N-(3-chloropropyl)-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H16ClN.ClH/c1-7(2,3)9-6-4-5-8;/h9H,4-6H2,1-3H3;1H |
InChI 键 |
NSAVUXFZXDDFLW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NCCCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



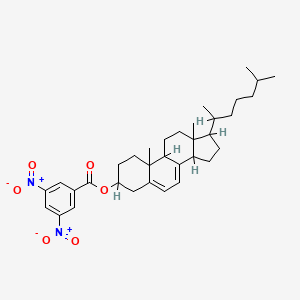
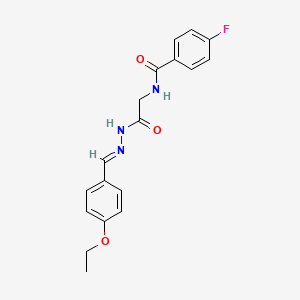
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)
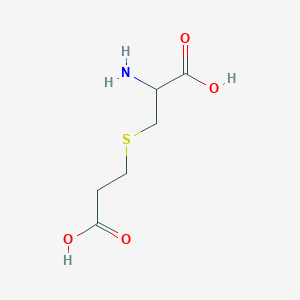
![2-Butyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005726.png)
![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)


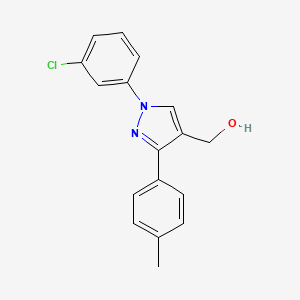


![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)

